REACTION_CXSMILES
|
CC1(C)N([Br:7])C(=O)N(Br)C1=O.N(C(C)(C)C#N)=NC(C)(C)C#N.[Br:24][C:25]1[CH:30]=[C:29]([CH3:31])[CH:28]=[C:27]([O:32][CH3:33])[CH:26]=1.S([O-])([O-])(=O)=S.[Na+].[Na+]>ClC1C=CC=CC=1>[Br:24][C:25]1[CH:26]=[C:27]([O:32][CH3:33])[CH:28]=[C:29]([CH2:31][Br:7])[CH:30]=1 |f:3.4.5|
|
Name
|
|
Quantity
|
13.1 g
|
Type
|
reactant
|
Smiles
|
CC1(C(N(C(N1Br)=O)Br)=O)C
|
Name
|
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
N(=NC(C#N)(C)C)C(C#N)(C)C
|
Name
|
|
Quantity
|
17 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=CC(=C1)C)OC
|
Name
|
sodium thiosulfate
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
S(=S)(=O)([O-])[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
ClC1=CC=CC=C1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred at 80° C. for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction solution was cooled to room temperature
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for 30 minutes
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
The mixture was separated into aqueous and organic layers
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was subjected to extraction with toluene (100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers were dried over anhydrous sodium sulfate
|
Type
|
DISTILLATION
|
Details
|
the solvent was then distilled off under reduced pressure
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC(=CC(=C1)OC)CBr
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |